molecular formula C9H11Si B095521 Methylphenylvinylsilane CAS No. 17878-39-6

Methylphenylvinylsilane

Cat. No. B095521
CAS RN: 17878-39-6
M. Wt: 147.27 g/mol
InChI Key: MOSXLDGILGBOSZ-UHFFFAOYSA-N
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Description

Methylphenylvinylsilane is a compound that is related to various polysilanes and siloxanes, which are of interest due to their unique properties and potential applications. While the provided papers do not directly discuss methylphenylvinylsilane, they do provide insights into similar compounds, such as poly(methylphenylsilane) and poly(methylphenylsiloxane), which can be used to infer some aspects of methylphenylvinylsilane's behavior and characteristics.

Synthesis Analysis

The synthesis of polysilanes, which are closely related to methylphenylvinylsilane, can be achieved through the reductive coupling of silyl halides with alkali metal supramolecular complexes. This process yields polymers with narrow molecular weight distribution and significant molecular weights, with the formation of both cyclic and linear oligomers . Additionally, the synthesis of metal-functionalized polysilanes has been reported, where poly(methylphenylsilane) is treated with metal complexes to afford novel copolymers . These methods provide a foundation for understanding how methylphenylvinylsilane and its derivatives might be synthesized.

Molecular Structure Analysis

The vibrational spectra and rotational isomerism of methylvinylsilane have been studied, revealing that cis and skew forms coexist in the gaseous and liquid states, with the cis form being more stable in the solid state . This information is crucial for understanding the molecular structure of methylphenylvinylsilane, as it suggests that the compound may exhibit similar isomerism and stability characteristics.

Chemical Reactions Analysis

Polysilanes can undergo various chemical reactions, such as the incorporation of aldehyde groups into the polymer chain , cyclopropanation of double bonds , and functionalization with metal complexes . These reactions demonstrate the reactivity of polysilane compounds and suggest that methylphenylvinylsilane could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The thermal stability of polysiloxanes, such as poly(methylphenylsiloxane), has been analyzed, showing that they are thermally stable and that their stability decreases with increasing molecular weight . The molecular dynamics of methylphenylsiloxane chains have also been studied, providing insights into the motions of backbone and lateral groups that lead to the formation of excimer-forming conformations . These studies help to elucidate the physical and chemical properties of compounds related to methylphenylvinylsilane.

Scientific Research Applications

  • Protective Coatings for Metals : Methylphenylvinylsilane-based polysiloxanes are used for protective barriers on metals. These materials delay erosion/corrosion and increase chemical inertness of metal substrates (Barletta, Gisario, Puopolo, & Vesco, 2015).

  • Optoelectronic Device Applications : Modifications of the band gap energy levels in polysilanes like poly(methylphenylsilane) have applications in optoelectronics. These modifications can be achieved by introducing different substituents (Cleij, King, & Jenneskens, 2000).

  • Electrochemical Synthesis of Polysilanes : Electrochemical reactions of hydrosilane compounds, including Methylphenylsilane, are investigated for synthesizing polysilanes. This process results in oligosilanes with Si-Si bonds as the main chain (Kimata, Suzuki, Satoh, & Kuriyama, 1994).

  • Thermal Studies of Polysilanes : Polysilanes including polydimethyl-methylvinylsilane undergo thermal studies to understand their suitability for synthesizing polycarbosilanes, which are valuable for various applications (Shukla, Tiwari, Ranjan, Saxena, & Mathur, 2004).

  • Gas Chromatography Applications : Methylphenylvinylsilane-based polysiloxanes are characterized for their use as stationary phases in gas chromatography (Mayer, Zöllner, & Kählig, 1999).

  • Sensor for Detecting Explosives : Polysiloxane-modified tetraphenylethene, which includes methylvinyldiethoxylsiloxane (a derivative of Methylphenylvinylsilane), is used for detecting explosives (Li, Yang, Ren, & Yan, 2016).

  • Polysiloxane Membranes : Methylphenylvinylsilane-based polysiloxanes are used in the preparation of membranes with adjustable hydrophobicity and porosity for various applications (Prenzel, Wilhelm, & Rezwan, 2013).

  • Study of Plasma Polymerization : The plasmochemistry of methylphenylsilane, used during the deposition of thin films of plasmatic polysilane, is investigated. This study is relevant for understanding the plasma polymerization process (Kuřitka, Broza, Pryček, & Schauer, 2007).

  • Solid-Phase Microextraction Fibers : Methylphenylvinylsiloxane is used for coating solid-phase microextraction (SPME) fibers, enhancing their extraction properties for volatile and semi-volatile organic compounds (Yang, Zeng, Qiu, & Wang, 2002).

  • Organosilicon Compounds for Porous Materials : Methylphenyl polysilane, a related compound, is used to infiltrate porous materials, affecting their microstructure and improving their strength (Mazdiyasni, West, & David, 1978).

Safety And Hazards

Methylphenylvinylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

properties

InChI

InChI=1S/C9H11Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSXLDGILGBOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933107, DTXSID10884994
Record name Ethenyl(methyl)phenylsilyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, (ethenylmethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylphenylvinylsilane

CAS RN

17878-39-6, 147377-51-3
Record name Benzene, (ethenylmethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (ethenylmethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethenyl(methyl)phenylsilyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, (ethenylmethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylphenylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
M Ishikawa, Y Nishimura, H Sakamoto, T Ono… - …, 1992 - ACS Publications
… We carried out the reaction of 1 in the presence of dimethylphenylvinylsilane as a trapping agent under the same conditions. In this reaction, (£)-!-{ [2- (dimethylphenylsilyl)ethyl] …
Number of citations: 31 pubs.acs.org
Y Nagasaki, S Morishita, M Kato, Y Kihara… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… Ln the reaction between lithium diethylamide and dimethylphenylvinylsilane (1b), a 1 : 1 adduct, [2-(diethylamino)ethyl]dimethylphenylsilane [3b in Eq. 1], was the sole product. From the …
Number of citations: 9 www.journal.csj.jp
J Curry - The Journal of Organic Chemistry, 1961 - ACS Publications
… The spectrum of the methylphenylvinylsilane cyclic dimer showed a split phenylsignal at low … available from the spectrum of the methylphenylvinylsilane polymer, structure lid is favored …
Number of citations: 34 pubs.acs.org
JW Curry - Journal of the American Chemical Society, 1956 - ACS Publications
… Fractionation of the crude product under reduced pressuregave methylphenylvinylsilane, bp 56-56.5 (6.5… (0.206 mole) of methylphenylvinylsilane and 0.21 g. of the Wagner catalyst was …
Number of citations: 128 pubs.acs.org
J Oku, M Takeuchi, A Saito, R Asami - Polymer journal, 1992 - nature.com
Anionic polymerizations of three allylvinylsilanes, ie, allyldimethylvinylsilane (ADMVS), diallylmethylvinylsilane (DAMVS), and allylmethylphenylvinylsilane (AMPVS), were investigated. …
Number of citations: 12 www.nature.com
GB Butler, AF Campus - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
This paper reports the results of copolymerization of trimethylvinylsilane and dimethyldivinylsilane, respectively, with maleic anhydride. The former forms a 1:1 alternating copolymer …
Number of citations: 18 onlinelibrary.wiley.com
H Gilman, CG Brannen, RK Ingham - Journal of the American …, 1956 - ACS Publications
A new method of introducing functional groups into tetraarylsilanes is presented. Triphenyl-(/>-tolyl)-silane was brominated with N-bromosuccinimide to yield^-(triphenylsilyl)-benzyl …
Number of citations: 31 pubs.acs.org
H Kouzai, T Masuda… - … Chemistry and Physics, 1993 - Wiley Online Library
… In contrast, Si-containing olefins (butyldimethylvinylsilane and dimethylphenylvinylsilane; 1/5 equivalent to the monomer) reduce the m,, to ca. lo3 - 1 * lo4, whereas in the presence of …
Number of citations: 5 onlinelibrary.wiley.com
JB Grande, F Gonzaga, MA Brook - Dalton Transactions, 2010 - pubs.rsc.org
The impressive surface activity of silicones can be enhanced by the incorporation of hydrophilic organic functional groups and polymers. Traditional routes to such compounds, which …
Number of citations: 36 pubs.rsc.org
T Mitsudome, S Arita, H Mori, T Mizugaki… - Angewandte …, 2008 - Wiley Online Library
… Methylphenylvinylsilane was selectively oxidized to the corresponding unsaturated silanol while retaining the olefinic group (Table 2, entry 5). Triphenylsilane and 1,4-bis(…
Number of citations: 232 onlinelibrary.wiley.com

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